(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride
Description
Properties
IUPAC Name |
(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWWXCCGPEYAT-UONRGADFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine. Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor. Therefore, it is likely that this compound may also interact with these receptors.
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands. As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists.
Biochemical Pathways
The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep.
Pharmacokinetics
Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity.
Biological Activity
The compound (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride (CAS No. 1001269-85-7) belongs to a class of cyclopenta[d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C12H20Cl2N4O. The compound features a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related cyclopenta[d]pyrimidine derivatives. For instance, a study reported that certain derivatives exhibited significant inhibitory effects against various pathogenic bacteria and fungi. Specifically, compounds with similar structures showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for the most active derivatives .
Table 1: Antimicrobial Activity of Related Cyclopenta[d]pyrimidine Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida spp. | Moderate |
| 3d | Micrococcus luteus | Moderate |
Anticancer Activity
The anticancer potential of cyclopenta[d]pyrimidines has been extensively studied. A notable compound from this class demonstrated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism appears to involve inhibition of microtubule assembly, akin to the action of colchicine .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 1·HCl | Triple-negative breast cancer | <10 |
| 1·HCl | Lung carcinoma | <15 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes such as DNA gyrase and MurD. The binding energies indicate strong interactions that are crucial for their antibacterial efficacy. For example, compound 3g forms multiple hydrogen bonds with key residues in the active sites of these enzymes, suggesting a robust mechanism of action .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of substituted cyclopenta[d]pyrimidines were synthesized and screened for antimicrobial activity. Compound 3g showed exceptional efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents. -
Case Study on Anticancer Properties :
In vivo studies using xenograft models demonstrated that certain derivatives significantly inhibited tumor growth without evident toxicity to normal tissues. This highlights the therapeutic potential of this class of compounds in cancer treatment.
Scientific Research Applications
Adenosine Receptor Modulation
One of the most promising applications of this compound is its role as an antagonist or inverse agonist at adenosine A2A receptors. These receptors are implicated in several neurological disorders such as Parkinson's and Alzheimer's diseases. Compounds that modulate these receptors can potentially provide therapeutic benefits by improving motor function and cognitive abilities in affected patients .
Antitumor Activity
Research indicates that adenosine A2A receptor antagonists can inhibit tumor growth and prevent immune evasion by cancer cells. The compound's ability to interact with these receptors positions it as a candidate for cancer therapy, particularly in enhancing the immune response against tumors .
Neuroprotective Effects
The compound's interaction with the central nervous system suggests potential neuroprotective effects. By blocking adenosine receptors, it may reduce neuroinflammation and protect neuronal integrity, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, including those similar to (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride. These derivatives were evaluated for their binding affinity to human A2A receptors. Notably, some exhibited high potency and selectivity, indicating that structural modifications can enhance biological activity .
Case Study 2: In Vivo Studies
In vivo studies have demonstrated that compounds targeting adenosine receptors can significantly improve outcomes in animal models of neurodegeneration. These studies highlight the potential for this compound to serve as a lead compound for further drug development aimed at treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
Piperazine-containing heterocycles are common in medicinal chemistry due to their pharmacokinetic advantages. Below is a detailed comparison with structurally related compounds:
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogues like 2-substituted furopyridazinones, which require organic solvents for dissolution .
- LogP: The cyclopenta[d]pyrimidin core (logP ~1.2) is less lipophilic than thiadiazinone derivatives (logP ~2.5) due to the absence of sulfur and chloro substituents .
- Stereochemical Impact: The R,R-configuration in the target compound likely enhances target binding specificity compared to racemic mixtures observed in non-chiral analogues (e.g., 3-chloro-thiadiazinones) .
Preparation Methods
Cyclocondensation of Enaminones
A common approach involves reacting cyclopentanone derivatives with cyanamide or urea under acidic conditions. For example, 4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is prepared by treating 5-methylcyclopentane-1,3-dione with chlorourea in phosphoryl chloride. Yields exceed 75% when using Mn(OTf)₂ as a Lewis acid catalyst in aqueous media.
Manganese-Catalyzed Oxidative Cyclization
Advanced routes employ Mn(III)-based catalysts to form the cyclopenta[d]pyrimidine ring. For instance, 2,3-cyclopentenopyridine undergoes oxidation with t-BuOOH in water to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates, which are subsequently functionalized. This method achieves >90% regioselectivity for the desired bicyclic structure.
Piperazine Substitution at C4
Introducing the piperazine moiety at position 4 of the pyrimidine ring requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine reacts with piperazine in refluxing n-butanol or DMF at 110–130°C. The reaction typically uses K₂CO₃ or DIPEA as a base, achieving 60–85% yields. Excess piperazine (2–3 equiv.) ensures complete substitution while minimizing dimerization.
Buchwald-Hartwig Amination
For sterically hindered derivatives, palladium-catalyzed coupling is preferred. A patented method employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C to couple tert-butyl piperazine-1-carboxylate with the chloropyrimidine intermediate. Deprotection with HCl in dioxane then yields the free piperazine compound.
Stereoselective Hydroxylation at C7
The (5R,7R) configuration is critical for bioactivity. Hydroxylation strategies include asymmetric catalysis, enzymatic resolution, and chiral pool synthesis.
Microbial Asymmetric Hydroxylation
JP2693536B2 discloses a biotechnological method using Cunninghamella species to hydroxylate 4-(4-cyanoanilino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine . Culturing the microbe with the substrate in methanol/DMSO at 26°C for 7 days yields the (7R) -enantiomer with 98% enantiomeric excess (ee).
Sharpless Dihydroxylation
Chemical approaches utilize OsO₄ -mediated dihydroxylation of cyclopenta[d]pyrimidine derivatives. For example, 5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone/water to install the 7-hydroxy group. However, this method requires subsequent chromatographic resolution to isolate the (5R,7R) isomer.
Salt Formation and Purification
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL). Free base compounds are treated with 2.2 equiv. HCl in ethanol or IPA, followed by crystallization.
| Parameter | Conditions | Yield | Purity |
|---|---|---|---|
| Solvent | Ethanol/water (4:1) | 92% | 99.5% |
| Temperature | 0–5°C | ||
| Equiv. HCl | 2.2 | ||
| Crystallization | Slow evaporation, 24 h |
Industrial-Scale Synthesis
CN107001287B outlines a scalable route:
- Cyclopenta[d]pyrimidine core : Synthesized via Mn-catalyzed cyclization (85% yield).
- Piperazine coupling : Using ZnCl₂ as a catalyst in THF at 80°C (78% yield).
- Hydroxylation : Microbial resolution with Cunninghamella blakesleeana (94% ee).
- Salt formation : HCl gas bubbled into ethanolic solution, yielding 307.22 g/mol dihydrochloride.
Analytical Characterization
Final products are validated via:
- HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient).
- Chiral GC : Confirmation of (5R,7R) configuration.
- XRD : Monoclinic crystal structure (space group P2₁).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Microbial hydroxylation | High enantioselectivity (98% ee) | Long fermentation time (7 days) | 65% |
| Sharpless dihydroxylation | Rapid (<24 h) | Requires toxic OsO₄ | 50% |
| Chiral pool synthesis | No resolution needed | Limited substrate availability | 70% |
Q & A
How can researchers optimize the synthesis of (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride to improve stereochemical purity?
Basic Research Question
To address stereochemical purity, employ a combination of chiral chromatography and nuclear Overhauser effect spectroscopy (NOESY) to verify enantiomeric excess and spatial configuration. Use reaction conditions (e.g., temperature, solvent polarity) that favor the retention of the desired (5R,7R) configuration, as demonstrated in cyclopenta-fused heterocycle syntheses . Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical to isolate the diastereomers .
What advanced analytical techniques are recommended to resolve structural ambiguities in this compound’s cyclopenta[d]pyrimidine core?
Advanced Research Question
Combine X-ray crystallography with density functional theory (DFT) calculations to confirm bond angles and torsional strain in the fused bicyclic system. For dynamic structural analysis, use variable-temperature NMR to observe conformational changes in the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety under different solvent conditions . Cross-validate findings with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group verification .
How should researchers design experiments to assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
Basic Research Question
Adopt a pH-dependent solubility profiling approach using buffer systems (e.g., ammonium acetate, pH 6.5 ). Prepare stock solutions in DMSO (<1% v/v) and dilute into phosphate-buffered saline (PBS) or cell culture media. Monitor stability via LC-MS over 24–72 hours at 37°C to detect hydrolysis or degradation products. Include controls for light sensitivity and oxidative stability (e.g., under nitrogen atmosphere) .
What methodologies are suitable for investigating the compound’s metabolic stability and cytochrome P450 interactions?
Advanced Research Question
Use human liver microsomes (HLMs) or hepatocyte incubations with NADPH cofactors to track metabolic pathways via LC-MS/MS. Identify phase I/II metabolites and quantify CYP inhibition using fluorogenic substrates (e.g., CYP3A4, CYP2D6). Apply kinetic modeling (e.g., Michaelis-Menten) to determine intrinsic clearance rates . Cross-reference with in silico tools like molecular docking to predict binding affinities to CYP isoforms .
How can contradictory data on the compound’s biological activity across different cell lines be resolved?
Advanced Research Question
Perform a systematic review of assay conditions (e.g., cell passage number, serum concentration, incubation time) to identify variability sources. Use orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to confirm target specificity. Apply meta-analysis frameworks to reconcile discrepancies, as proposed in , by contextualizing results within the compound’s physicochemical properties (e.g., logP, membrane permeability) .
What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
Advanced Research Question
Adopt a tiered approach per the INCHEMBIOL framework :
Physical-chemical properties : Measure soil/water partition coefficients (Kd) and photodegradation rates under simulated sunlight.
Biotic transformations : Use activated sludge or sediment microcosms to track microbial degradation pathways.
Ecotoxicology : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, Danio rerio) with endpoints aligned with OECD guidelines.
How should researchers validate the compound’s mechanism of action in a complex biological system?
Advanced Research Question
Integrate omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening in 3D organoid models. Use isotopic labeling (e.g., ¹³C/¹⁵N) to trace compound uptake and metabolite formation. Apply Bayesian network analysis to correlate molecular targets with observed phenotypes, ensuring alignment with theoretical frameworks in .
What experimental designs are optimal for evaluating the compound’s enantiomer-specific pharmacokinetics?
Advanced Research Question
Use chiral LC-MS/MS to quantify individual enantiomers in plasma/tissue homogenates from preclinical models. Employ a crossover study design with racemic vs. enantiopure formulations to compare AUC, Cmax, and half-life. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics .
How can researchers address challenges in synthesizing gram-scale quantities without compromising stereochemical integrity?
Basic Research Question
Optimize catalytic asymmetric synthesis using transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity at scale. Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Validate purity through chiral HPLC and differential scanning calorimetry (DSC) to detect polymorphic changes during scale-up .
What frameworks guide the integration of this compound into a broader structure-activity relationship (SAR) study?
Advanced Research Question
Adopt a quadripolar methodological model :
Theoretical : Link SAR data to computational models (e.g., QSAR, molecular dynamics).
Epistemological : Validate hypotheses through iterative synthesis and bioassay cycles.
Morphological : Map structural variations (e.g., piperazine substitutions) to activity cliffs.
Technical : Use high-throughput screening (HTS) to prioritize analogs for further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
